molecular formula C11H10ClNO5 B3143959 Ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate CAS No. 540523-98-6

Ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate

Cat. No. B3143959
CAS RN: 540523-98-6
M. Wt: 271.65 g/mol
InChI Key: MJDZMTDOBOMFFG-UHFFFAOYSA-N
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Description

The compound “Ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate” seems to be a complex organic compound. It likely contains an ester functional group due to the presence of “oxopropanoate” in its name .


Synthesis Analysis

While specific synthesis methods for “Ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate” were not found, related compounds such as “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives have been synthesized and studied for their pharmacological activities .

Scientific Research Applications

Asymmetric Reduction Applications

Ethyl 3-aryl-3-oxopropanoates have been enantioselectively reduced to corresponding alcohols using Rhizopus species, demonstrating their potential application in producing specific enantiomers of chemical compounds. This process can lead to the development of asymmetric catalysts and reagents, which are crucial in pharmaceutical synthesis and organic chemistry (Salvi & Chattopadhyay, 2006).

Synthesis of Derivatives

Ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, synthesized based on reactions involving ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate, highlights the utility of this compound in synthesizing various organic derivatives. Such derivatives find applications in material science, medicinal chemistry, and the development of novel organic compounds (Larionova et al., 2013).

Polymerization and Liquid Crystalline Properties

Ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate plays a role in the synthesis of polymers with specific properties, such as liquid crystalline behavior. This application is significant in materials science, particularly in the development of novel polymeric materials with unique optical and electronic properties (Hosseini & Hoshangi, 2015).

Copolymer Synthesis

The compound has been used in the synthesis of electrophilic trisubstituted ethylenes and their copolymerization with styrene. This application is crucial in the field of polymer chemistry, especially in designing and developing new copolymers with varied properties for industrial and research purposes (Kim et al., 1999).

properties

IUPAC Name

ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO5/c1-2-18-11(15)10(14)5-7-3-4-8(12)6-9(7)13(16)17/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDZMTDOBOMFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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